molecular formula C6H11NO4S B2618388 6-Methyl-1,2-thiazinane-6-carboxylic acid 1,1-dioxide CAS No. 2225144-84-1

6-Methyl-1,2-thiazinane-6-carboxylic acid 1,1-dioxide

Cat. No.: B2618388
CAS No.: 2225144-84-1
M. Wt: 193.22
InChI Key: ZOVAISMZXSMDNK-UHFFFAOYSA-N
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Description

“6-Methyl-1,2-thiazinane-6-carboxylic acid 1,1-dioxide” is a type of thiazinane derivative . Thiazinanes are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are important because they are biological constituents of many biomolecules and drugs .


Molecular Structure Analysis

The molecular structure of “this compound” includes a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur . The Inchi Code for this compound is 1S/C6H11NO4S/c1-6(5(8)9)3-2-4-7-12(6,10)11/h7H,2-4H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 193.22 . It is a powder in physical form .

Scientific Research Applications

Asymmetric Synthesis and Chiral Molecules

Construction of Chiral 1,3-Diamines

A study developed a rhodium/sulfur-olefin complex catalyzed asymmetric 1,2-addition of arylboronic acids to cyclic imines, specifically targeting six-membered 1,2,6-thiadiazinane 1,1-dioxide-type cyclic imines. This process facilitates the production of highly optically active sulfamides, which can be transformed into a diverse array of valuable chiral 1,3-diamines in a highly enantioenriched manner (Wu & Xu, 2019).

Detection and Differentiation of Amino Acids

Distinguishing Homocysteine from Cysteine

Research has demonstrated the ability to detect homocysteine over cysteine based on the basicity differences between thiazinane-carboxylic acids derived from homocysteine and thiazolidines-carboxylic acids derived from cysteine. This differentiation is achieved by adjusting pH and excitation wavelength, allowing for fluorescence enhancement in response to homocysteine (Barve et al., 2014).

Novel Synthetic Routes and Heterocyclic Compounds

Synthesis of 1,2,4-Thiadiazinane 1,1-Dioxides

A novel preparation method for 1,2,4-thiadiazinane 1,1-dioxides has been reported, involving the reaction of β-aminoethane sulfonamides with various methylene donors. This process highlights a sequential approach, incorporating Michael addition and DBU mediated sulfur(vi) fluoride exchange (SuFEx) reactions, underscoring the synthetic versatility of these heterocyclic compounds (Khumalo et al., 2018).

Chemical Reactivity and Applications

Chemistry of Substituted Thiazinanes

A comprehensive review has been conducted on the chemistry of thiazinanes and their derivatives, focusing on synthetic approaches and chemical reactivity. Thiazinanes have been identified as crucial in the development of drugs for treating various diseases, including those with anti-HIV and analgesic activities. This review emphasizes the significance of thiazinane derivatives in medicinal chemistry and their potential in disease treatment (Hassan et al., 2020).

Properties

IUPAC Name

6-methyl-1,1-dioxothiazinane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-6(5(8)9)3-2-4-7-12(6,10)11/h7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVAISMZXSMDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNS1(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225144-84-1
Record name 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid
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